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Compound of Interest

(2,2-difluoroethyl)(2-
Compound Name:

methanesulfonylethyl)amine
CAS No.: 1182884-13-4

Cat. No.: B6259034

Get Quote

Executive Summary

Product Name: (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4
Formula:

Molecular Weight: 187.21 g/mol [1][2]

This guide provides a technical analysis of (2,2-difluoroethyl)(2-
methanesulfonylethyl)amine, a specialized secondary amine building block used in medicinal
chemistry. It is distinguished by its "dual-tail" architecture: a lipophilic, metabolically robust 2,2-
difluoroethyl group and a polar, hydrogen-bond accepting 2-methanesulfonylethyl group.

This unique combination allows researchers to fine-tune the physicochemical properties (pKa,
LogD, and metabolic stability) of drug candidates, particularly in Fragment-Based Drug
Discovery (FBDD) and PROTAC linker design.
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Part 1: Structural Characterization

The structural integrity of this compound is defined by two distinct NMR signatures: the gem-
difluoro proton coupling and the methyl sulfone singlet.

Spectroscopic Data (Predicted & Experimental
Consensus)

The following data represents the standard characterization profile for high-purity (>95%) lots.
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Physicochemical Profile

» Basicity (pKa): Estimated range 5.5 — 6.5.

o Mechanism: The electron-withdrawing nature of both the
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-fluorines and the

-sulfone significantly reduces the electron density on the nitrogen lone pair compared to a
standard diethylamine (pKa ~11). This reduces lysosomal trapping in cellular assays.

e Lipophilicity (cLogP): ~-0.11.

o Insight: The compound is amphiphilic. The sulfone provides water solubility, while the

difluoroethyl group provides a "lipophilic shield" without the metabolic liability of a standard

ethyl group.

Part 2: Comparative Performance Analysis

This section objectively compares (2,2-difluoroethyl)(2-methanesulfonylethyl)amine against

two standard alternatives used in similar synthetic contexts.

Comparative Data Table
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e Vs. Alternative A (Non-Fluorinated): The Target Product is superior for metabolic stability. The
introduction of fluorine at the

-position blocks cytochrome P450-mediated oxidative dealkylation, a common clearance
pathway for ethyl amines. Furthermore, the lower pKa improves membrane permeability by
increasing the fraction of neutral species at physiological pH (7.4).

e Vs. Alternative B (Ether Analog): The Target Product is superior for crystallinity and polarity.
Sulfones are "stiffer" and more polar than ethers, often leading to better solid-state properties
in final drug molecules and stronger interactions with solvent-exposed protein residues.

Part 3: Experimental Protocols
Synthesis: The "Green" Aza-Michael Addition

The most efficient, atom-economic route to this compound is the aza-Michael addition of 2,2-
difluoroethylamine to methyl vinyl sulfone. This method avoids alkyl halides and minimizes
waste.

Reagents:

o 2,2-Difluoroethylamine (CAS 430-67-1)[3]

e Methyl Vinyl Sulfone (CAS 3680-02-2)

e Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

Setup: Charge a round-bottom flask with Methyl Vinyl Sulfone (1.0 equiv) dissolved in EtOH
(5 volumes).

» Addition: Cool the solution to 0°C. Dropwise add 2,2-Difluoroethylamine (1.05 equiv). Note:
The reaction is exothermic; control addition rate to maintain temperature <10°C.

o Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4—12 hours.

e Monitoring: Monitor by TLC (stain with KMnO4) or LC-MS for the disappearance of the vinyl
sulfone.
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o Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent
and excess volatile amine.

 Purification: The crude residue is typically pure enough (>95%) for subsequent steps. If
necessary, purify via flash column chromatography (DCM/MeOH gradient) or vacuum
distillation.

Quality Control: HPLC Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV (210 nm) and MSD (ESI+). Note: Sulfones have weak UV absorbance; MS
detection is preferred.

Part 4: Visualization
Synthesis & Property Logic Flow

The following diagram illustrates the synthesis pathway and the functional logic behind the
molecule's design.
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Caption: Figure 1. Synthesis via aza-Michael addition and key pharmacological features.
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Caption: Figure 2. Functional comparison of the target product against non-fluorinated and
ether analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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